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Compound of Interest

Compound Name: Egfr-IN-107

Cat. No.: B12378847 Get Quote

An In-Depth Review of a Potent and Selective EGFR Inhibitor

Egfr-IN-107 is a potent, ATP-competitive inhibitor of the epidermal growth factor receptor

(EGFR) tyrosine kinase. This small molecule, identified by the CAS number 879127-07-8, has

demonstrated significant activity against wild-type EGFR as well as clinically relevant mutant

forms of the receptor. This technical guide provides a comprehensive overview of Egfr-IN-107,

including its chemical properties, mechanism of action, biological activity, and the signaling

pathways it modulates. This document is intended for researchers, scientists, and drug

development professionals working in the field of oncology and kinase inhibitor research.

Chemical and Physical Properties
Egfr-IN-107, with the chemical name Cyclopropanecarboxylic acid (3-((6-((3-

(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)amide, is a 4,6-dianilinopyrimidine

derivative. Its fundamental properties are summarized in the table below.
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Property Value

CAS Number 879127-07-8

Molecular Formula C₂₁H₁₈F₃N₅O

Molecular Weight 413.40 g/mol

Appearance Solid

Purity Typically ≥95%

Solubility Soluble in DMSO

Mechanism of Action
Egfr-IN-107 functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase

domain. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of

tyrosine residues on EGFR and downstream signaling substrates. This blockade of

autophosphorylation is a critical step in halting the activation of EGFR-mediated signaling

cascades that are often dysregulated in cancer.

Biological Activity
The inhibitory activity of Egfr-IN-107 has been characterized against both wild-type and mutant

forms of EGFR. The compound exhibits high potency and selectivity.

Target IC₅₀ (nM)

EGFR (wild-type) 21

EGFR (L858R) 63

EGFR (L861Q) 4

erbB4/Her4 7640

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the

enzyme by 50%.
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Egfr-IN-107 has also been shown to be highly selective for EGFR over a broad panel of other

kinases, indicating a favorable specificity profile. In cellular assays, it effectively blocks EGF-

induced EGFR autophosphorylation. Furthermore, studies have indicated that Egfr-IN-107 can

induce apoptosis by modulating the expression of key regulatory proteins, such as upregulating

the pro-apoptotic protein Bim and downregulating the anti-apoptotic protein survivin.

Signaling Pathways
EGFR is a critical node in multiple signaling pathways that regulate cell proliferation, survival,

and differentiation. By inhibiting EGFR, Egfr-IN-107 effectively downregulates these pathways.

The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-

AKT-mTOR pathway.
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EGFR Signaling Pathway and Inhibition by Egfr-IN-107
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Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors.

Below are generalized procedures for key assays used to characterize compounds like Egfr-
IN-107.

EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of Egfr-IN-107 on the enzymatic activity of

purified EGFR. A common method is the ADP-Glo™ Kinase Assay.

Materials:

Recombinant human EGFR (wild-type or mutant)

Poly(Glu, Tyr) 4:1 peptide substrate

ATP

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Egfr-IN-107 (serially diluted in DMSO)

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

384-well white plates

Procedure:

Prepare a reaction mixture containing the EGFR enzyme and the peptide substrate in Kinase

Assay Buffer.

Add Egfr-IN-107 at various concentrations to the wells of the 384-well plate. A DMSO control

is also included.

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-

Glo™ Reagent.

Add the Kinase Detection Reagent to convert ADP to ATP and then measure the

luminescence, which is proportional to the kinase activity.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.
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(Serial Dilutions) Add ATP Incubate

(e.g., 60 min) Add ADP-Glo™ Reagent Add Kinase Detection Reagent
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Biochemical EGFR Kinase Assay Workflow

Cell-Based EGFR Autophosphorylation Assay
This assay determines the ability of Egfr-IN-107 to inhibit EGFR autophosphorylation in a

cellular context.

Materials:

Human cancer cell line overexpressing EGFR (e.g., A549)

Cell culture medium and serum

Epidermal Growth Factor (EGF)

Egfr-IN-107 (serially diluted in DMSO)

Lysis buffer

Antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

Western blot or ELISA reagents
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Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Starve the cells in a serum-free medium for several hours to reduce basal EGFR

phosphorylation.

Pre-incubate the cells with various concentrations of Egfr-IN-107 or DMSO (vehicle control)

for a specified time (e.g., 1-2 hours).

Stimulate the cells with EGF for a short period (e.g., 10-15 minutes) to induce EGFR

autophosphorylation.

Lyse the cells and collect the protein lysates.

Determine the levels of phosphorylated EGFR and total EGFR using Western blotting or

ELISA.

Quantify the band intensities or ELISA signals to determine the concentration-dependent

inhibition of EGFR autophosphorylation by Egfr-IN-107.
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Cell-Based EGFR Autophosphorylation Assay Workflow

Synthesis, Pharmacokinetics, and In Vivo Efficacy
Detailed information regarding the specific synthesis protocol, pharmacokinetic properties, and

in vivo efficacy of Egfr-IN-107 is limited in the publicly available literature. The original

discovery of this class of compounds was reported in the Journal of the American Chemical

Society in 2006 by Zhang et al., which may contain further details. For researchers interested in
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these aspects, consulting this primary literature is recommended. In general, 4,6-

dianilinopyrimidine derivatives are a well-established class of kinase inhibitors, and their

synthesis often involves multi-step organic chemistry procedures. Pharmacokinetic and in vivo

studies would be necessary to fully characterize the drug-like properties of Egfr-IN-107 for any

potential therapeutic development.

Conclusion
Egfr-IN-107 is a valuable research tool for studying the role of EGFR in normal physiology and

in disease, particularly in cancer. Its high potency and selectivity make it a suitable probe for

investigating EGFR-dependent signaling pathways and for evaluating the effects of EGFR

inhibition in various cellular and potentially in vivo models. Further research into its synthesis,

pharmacokinetics, and in vivo activity will be essential to fully understand its potential as a

therapeutic agent.

To cite this document: BenchChem. [Egfr-IN-107 (CAS 879127-07-8): A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378847#egfr-in-107-cas-number-879127-07-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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